![molecular formula C19H18O6 B6524866 (2Z)-4-hydroxy-6-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one CAS No. 929512-83-4](/img/structure/B6524866.png)
(2Z)-4-hydroxy-6-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one
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Overview
Description
This compound is a benzofuran derivative with a trimethoxyphenyl group. Benzofuran is a heterocyclic compound, consisting of fused benzene and furan rings . The trimethoxyphenyl group suggests that it may have similar properties to other methoxyphenyl compounds, which are often associated with various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, as is common for organic compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The hydroxy group might be involved in condensation or substitution reactions, while the trimethoxyphenyl group could undergo demethylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by its functional groups. For instance, the presence of the hydroxy group could increase its polarity and potentially its solubility in water .Scientific Research Applications
Anticancer Activity
The compound has been used in the synthesis of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives. These derivatives have shown prominent activity against both MCF-7 and A549 cancer cell lines .
Anticonvulsant and Sedative Agents
A series of (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid (TMCA) amide derivatives were designed and synthesized. These derivatives were evaluated for their anticonvulsant, sedative activity and neurotoxicity. Some of these compounds exhibited good anticonvulsant activity in primary evaluation .
Cell Culture Applications
Fetuin, a protein component of serum, contributes to the attachment and spreading of cells in culture medium. Researchers often add serum for this purpose. Fetuin has been used at a concentration of 500 mg/ml to supplement serum-free F12 medium in culture of embryonal carcinoma cells .
Inhibitor of Insulin Receptor Tyrosine Kinase
Fetuin acts as an inhibitor of insulin receptor tyrosine kinase. It modulates bone remodeling and calcium metabolism .
Regulator of Vascular Calcification
Fetuin regulates vascular calcification, which is a key process in the development of cardiovascular diseases .
Control of Protease Activity
Fetuin regulates protease activity control, which is crucial in many biological processes including digestion, immune response, cell cycle progression, and apoptosis .
Mechanism of Action
Target of Action
The compound, also known as VU0617360-1 or F3385-3900, is a small chemical molecule that has been found to inhibit endosomal trafficking and metastasis via CapZβ . CapZβ is a protein that plays a crucial role in the dynamics of the actin cytoskeleton, which is essential for various cellular processes, including cell migration and invasion .
Mode of Action
VU0617360-1 interacts with its target, CapZβ, to inhibit endosomal trafficking and metastasis . This interaction compromises the assembly-disassembly dynamics of focal adhesions by inhibiting the recycling and degradation of integrins . Integrins are a family of cell adhesion molecules that mediate the attachment between a cell and its surroundings, including other cells and the extracellular matrix .
Biochemical Pathways
The compound’s action on CapZβ affects the endosomal trafficking pathway, which has been implicated in tumor metastasis . By inhibiting the recycling and degradation of integrins, the compound disrupts the normal functioning of focal adhesions, structures that are crucial for cell migration and invasion . This disruption can lead to the inhibition of metastasis, the process by which cancer cells spread from the primary tumor to other parts of the body .
Pharmacokinetics
Pharmacokinetics refers to how a drug is absorbed, distributed, metabolized, and excreted (ADME) in the body . These properties can greatly influence a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The result of VU0617360-1’s action is the significant inhibition of colony formation, migration, and invasion of various cancer cells in vitro . In various experimental or transgenic mouse models, VU0617360-1 significantly suppresses the metastasis and/or tumor growth of breast cancer or melanoma .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2Z)-4-hydroxy-6-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O6/c1-10-5-12(20)17-13(6-10)25-14(18(17)21)7-11-8-15(22-2)19(24-4)16(9-11)23-3/h5-9,20H,1-4H3/b14-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRJCYWUJBTKOO-AUWJEWJLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=CC3=CC(=C(C(=C3)OC)OC)OC)C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C(=C1)O/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-hydroxy-6-methyl-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one |
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